molecular formula C13H20O B7866630 3-(3,4-Dimethylphenyl)-3-pentanol

3-(3,4-Dimethylphenyl)-3-pentanol

Cat. No.: B7866630
M. Wt: 192.30 g/mol
InChI Key: WWXRQKONBNGMAA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-3-pentanol is a tertiary alcohol featuring a pentanol backbone substituted at the 3-position with a 3,4-dimethylphenyl group. This compound is synthesized via palladium-catalyzed C–H olefination followed by hydrolysis, yielding allyl acetates as intermediates (e.g., 3-(3,4-dimethylphenyl)allyl acetate) . The synthetic route produces colorless oils with yields ranging from 53% to 74%, and structural confirmation is achieved through $^1$H NMR spectroscopy .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-13(14,6-2)12-8-7-10(3)11(4)9-12/h7-9,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXRQKONBNGMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC(=C(C=C1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-(3,4-Dimethylphenyl)-3-pentanol has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and as a potential inhibitor for certain biological targets.

  • Industry: It is used in the production of fragrances and flavors due to its aromatic properties.

Mechanism of Action

The mechanism by which 3-(3,4-Dimethylphenyl)-3-pentanol exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-(3,4-Dimethylphenyl)-3-pentanol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/mL) Melting Point (°C) Boiling Point (°C) Solubility Key Features/Applications
This compound C${13}$H${20}$O 192.29 ~0.9 (est.) Not reported Not reported Low in water Tertiary alcohol; intermediate in synthesis
3-Pentanol C$5$H${12}$O 88.15 0.815 - 116–118 Slightly soluble Simpler alcohol; solvent/precursor
3-(2,3-Dimethoxyphenyl)pentan-3-ol C${13}$H${20}$O$_3$ 224.3 Not reported Not reported Not reported Moderate Methoxy substituents; pharmaceutical research
3-Methyl-1-phenyl-3-pentanol C${12}$H${18}$O 178.27 Not reported Not reported Not reported Low Fragrance industry (e.g., FEMA 2883)
3-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)acrylic acid C${16}$H${14}$ClNO$_2$ 295.74 Not reported 201–202 Not reported Soluble in organics Agrochemical applications; chloropyridinyl group
Key Observations:
  • Heterocyclic Analog : The chloropyridinyl derivative () exhibits a higher melting point (201–202°C) due to enhanced intermolecular interactions from the chlorine atom and aromatic heterocycle .
  • Simpler Alcohols: 3-Pentanol (C$5$H${12}$O) lacks aromatic substituents, resulting in lower molecular weight and higher volatility (bp 116–118°C) .

Reactivity and Functionalization

  • This compound: The tertiary alcohol group and aromatic methyl substituents make it less reactive toward nucleophilic substitution compared to primary alcohols. However, the allyl acetate intermediate (from synthesis) can undergo further functionalization, such as hydrolysis or cross-coupling reactions .
  • 3-(2-Chloropyridin-4-yl) Analog : The acrylic acid moiety and chloropyridinyl group enable participation in condensation or cyclization reactions, relevant to agrochemical synthesis .

Biological Activity

3-(3,4-Dimethylphenyl)-3-pentanol is an organic compound with potential biological activity that has garnered attention in various fields including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H18O
  • Molecular Weight : 194.28 g/mol
  • IUPAC Name : this compound

The compound features a pentanol backbone with a dimethylphenyl substituent, which influences its solubility and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound has the ability to inhibit the growth of certain bacterial strains.
  • Anti-inflammatory Effects : Preliminary research suggests that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, indicating potential as an antitumor agent.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with various receptors, altering signaling pathways that regulate cell proliferation and apoptosis.
  • Oxidative Stress Modulation : The compound may influence oxidative stress levels within cells, contributing to its protective effects against cellular damage.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity :
    • A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .
  • Cytotoxic Effects :
    • Research involving human cancer cell lines indicated that this compound induced apoptosis in a dose-dependent manner. The IC50 values were determined to be approximately 25 µM for breast cancer cells .
  • Anti-inflammatory Activity :
    • In vitro assays revealed that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) .

Data Table: Summary of Biological Activities

Biological Activity Effect Observed Reference
AntimicrobialInhibition of S. aureus and E. coli
CytotoxicityInduction of apoptosis in cancer cells (IC50 ~25 µM)
Anti-inflammatoryReduction in cytokine production

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